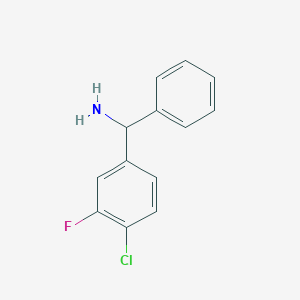
(4-Chloro-3-fluorophenyl)(phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Chloro-3-fluorophenyl)(phenyl)methanamine” is a chemical compound with the molecular formula C13H11ClFN . It is also known by other names such as 4-Chloro-3-fluorobenzylamine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom and a fluorine atom, and an attached phenyl group through a methanamine linkage . The InChI code isInChI=1S/C7H7ClFN/c8-6-2-1-5 (4-10)3-7 (6)9/h1-3H,4,10H2 . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 159.59 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its relative hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Biased Agonists for Serotonin Receptors :
- A study by Sniecikowska et al. (2019) involved the design of novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds structurally related to (4-Chloro-3-fluorophenyl)(phenyl)methanamine. These derivatives function as "biased agonists" for serotonin 5-HT1A receptors. The study found that these compounds selectively preferred ERK1/2 phosphorylation pathways and demonstrated high 5-HT1A receptor affinity. The lead compound showed potent antidepressant-like activity, suggesting potential therapeutic applications for depression treatment Sniecikowska et al., 2019.
Alzheimer's Disease Research :
- Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives as multitargeted ligands for Alzheimer's disease treatment. These compounds, structurally similar to this compound, were found to be potent inhibitors of acetylcholinesterase and monoamine oxidase, with good in vitro activity. This suggests their potential application in the development of Alzheimer's disease therapies Kumar et al., 2013.
Material Science and Luminescence Studies :
- Tong et al. (2004) investigated the transport and luminescence properties of naphthyl phenylamine compounds, including N-(4-chlorophenyl), N′-phenyl-1-naphthylamine, and N-(4-fluorophenyl), N′-phenyl-1-naphthylamine. These compounds, related to this compound, were found to have significant implications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) Tong et al., 2004.
Cancer Research and Photocytotoxicity :
- Basu et al. (2014) explored the photocytotoxic properties of iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, including compounds structurally related to this compound. These complexes showed potential as photocytotoxic agents in cancer therapy, capable of generating reactive oxygen species when exposed to red light Basu et al., 2014.
Synthesis of Novel Compounds and Spectral Analysis :
- In a study by Dekić et al. (2020), a novel coumarin derivative, which included structural elements similar to this compound, was synthesized and characterized through spectral analysis. This research contributes to the synthesis and understanding of new chemical compounds Dekić et al., 2020.
Mecanismo De Acción
Mode of Action
It is known that similar compounds can interact with various receptors and enzymes, altering their function and leading to changes in cellular processes .
Pharmacokinetics
Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.76 to 2.2 , which could influence its distribution within the body. More detailed studies are needed to confirm these predictions and to understand the impact on the compound’s bioavailability.
Propiedades
IUPAC Name |
(4-chloro-3-fluorophenyl)-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHENVDCTMLHCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

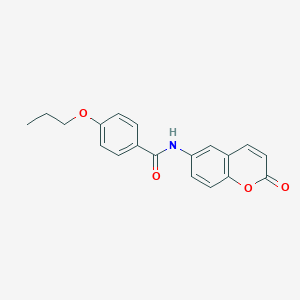
![2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2432384.png)
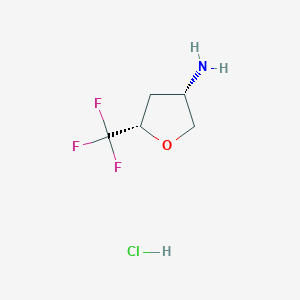

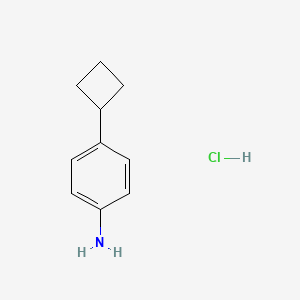
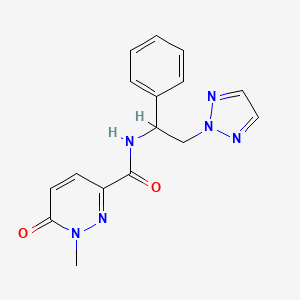
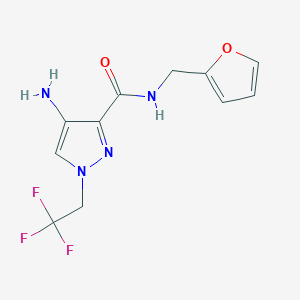

![3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2432396.png)
![1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2432397.png)

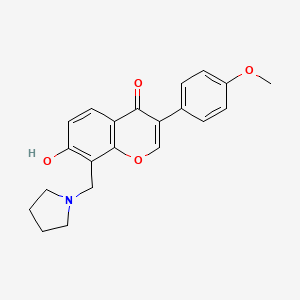
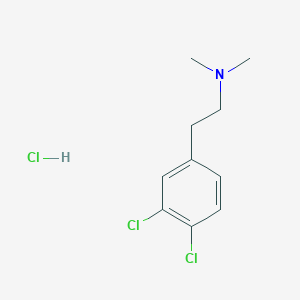
![8-isobutyl-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2432404.png)